ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the class of pyran derivatives. This compound is characterized by its complex structure, which includes an amino group, a bromophenyl group, a cyano group, and a propyl group attached to a pyran ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring. This can be achieved through a condensation reaction between an aldehyde and a β-keto ester in the presence of a base.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a brominated aromatic compound and a suitable nucleophile.
Amino Group Addition: The amino group is typically introduced through a nucleophilic substitution reaction, where an amine reacts with an appropriate leaving group on the pyran ring.
Cyano Group Addition: The cyano group can be introduced using a cyanation reaction, often involving the use of cyanide salts under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction typically requires acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Biological Studies: Researchers investigate its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Material Science: Its unique structure allows for exploration in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s various functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-4-(3-fluorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-4-(3-methylphenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens or substituents, potentially leading to unique biological effects and applications.
Properties
IUPAC Name |
ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-6-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-7-5-8-12(19)9-11/h5,7-9,15H,3-4,6,21H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAGNGKUCZEBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Br)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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